1-({[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]amino}oxy)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one
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Overview
Description
(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound that features a variety of functional groups, including a benzodioxole moiety, a pyrimidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidine intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled to optimize yield and purity. Techniques such as continuous flow chemistry might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chloroform: Another compound with a halogenated structure, used as a solvent.
Trichloroethylene: Used in industrial applications for its solvent properties.
Dichloromethane: Commonly used in organic synthesis and industrial processes.
Uniqueness
(E)-[1-(2H-1,3-BENZODIOXOL-5-YL)ETHYLIDENE]AMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like chloroform or trichloroethylene.
Properties
Molecular Formula |
C25H22F3N3O7S |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino] 4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate |
InChI |
InChI=1S/C25H22F3N3O7S/c1-15(16-9-10-20-21(12-16)37-14-36-20)31-38-23(32)8-5-11-39(33,34)24-29-18(13-22(30-24)25(26,27)28)17-6-3-4-7-19(17)35-2/h3-4,6-7,9-10,12-13H,5,8,11,14H2,1-2H3/b31-15+ |
InChI Key |
PXRAPECJIGBTOJ-IBBHUPRXSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)/C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(=NOC(=O)CCCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2OC)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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